molecular formula C13H11NO4 B14487917 4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)but-2-enoic acid CAS No. 64462-97-1

4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)but-2-enoic acid

Katalognummer: B14487917
CAS-Nummer: 64462-97-1
Molekulargewicht: 245.23 g/mol
InChI-Schlüssel: BRQVVKVBVJAJTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)but-2-enoic acid is a complex organic compound with a molecular formula of C13H13NO4 and a molecular weight of 247.25 g/mol . This compound is characterized by the presence of a quinoline moiety fused with a butenoic acid structure, making it a unique entity in the realm of organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)but-2-enoic acid typically involves multi-step organic reactions. One common method involves the condensation of 2-oxo-1,2,3,4-tetrahydroquinoline with a suitable butenoic acid derivative under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and product purity. The process may also include purification steps such as recrystallization and chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)but-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant applications in pharmaceuticals and organic synthesis .

Wirkmechanismus

The mechanism of action of 4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)but-2-enoic acid apart is its unique combination of the quinoline and butenoic acid moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

64462-97-1

Molekularformel

C13H11NO4

Molekulargewicht

245.23 g/mol

IUPAC-Name

4-oxo-4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)but-2-enoic acid

InChI

InChI=1S/C13H11NO4/c15-11(4-6-13(17)18)9-1-3-10-8(7-9)2-5-12(16)14-10/h1,3-4,6-7H,2,5H2,(H,14,16)(H,17,18)

InChI-Schlüssel

BRQVVKVBVJAJTG-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(=O)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.